BE-26263

Description

Properties

IUPAC Name |

12,14,30,32-tetrahydroxy-4,8,18,22,26-pentamethyl-3,7,17,21,25-pentaoxatricyclo[26.4.0.010,15]dotriaconta-1(28),10(15),11,13,29,31-hexaene-2,6,16,20,24-pentone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H38O14/c1-15-6-20-11-22(33)13-24(35)29(20)31(40)45-18(4)9-27(38)43-16(2)7-21-12-23(34)14-25(36)30(21)32(41)46-19(5)10-28(39)44-17(3)8-26(37)42-15/h11-19,33-36H,6-10H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIOHDYUFQITWAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C(=CC(=C2)O)O)C(=O)OC(CC(=O)OC(CC3=C(C(=CC(=C3)O)O)C(=O)OC(CC(=O)OC(CC(=O)O1)C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H38O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

646.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

BE-26263: A Technical Overview of its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

BE-26263 is a fungal metabolite identified as a macrocyclic polyester (B1180765) with significant biological activities.[1] Primarily recognized for its anti-osteoporotic and estrogenic effects, BE-26263 interacts with the estrogen receptor, suggesting a mechanism of action rooted in hormonal signaling pathways.[2][3] Additionally, this compound, also known by its synonyms 15G256β, orbuticin, and BK233-C, has demonstrated cytotoxic effects against cancer cell lines, indicating a broader therapeutic potential.[1] This document provides a technical guide to the core mechanism of action of BE-26263, summarizing the available quantitative data, outlining plausible experimental protocols, and visualizing the key signaling pathways.

Core Mechanism of Action

The primary mechanism of action of BE-26263 is attributed to its estrogenic properties. It acts as a modulator of the estrogen receptor (ER), which is a key regulator of bone metabolism. The binding of BE-26263 to the ER initiates a signaling cascade that influences gene expression, ultimately leading to its anti-osteoporotic effects.

A secondary mechanism of action is its cytotoxic activity against cancer cells. While the precise pathway is not fully elucidated, it is hypothesized to involve the induction of apoptosis, a common mechanism for cytotoxic compounds. The macrocyclic structure of BE-26263 is believed to be essential for this activity.

Quantitative Data Summary

The following table summarizes the available quantitative data for BE-26263 and its synonyms.

| Biological Activity | Assay | Target/Cell Line | Value | Reference |

| Estrogen Receptor Binding | Inhibition of [¹²⁵I]-estradiol binding | Estrogen Receptor | IC₅₀ = 0.96 µM | |

| Cytotoxic Activity | Cell Viability Assay (e.g., MTT) | MCF-7 (human breast cancer) | IC₅₀ = 3.27 µM |

Signaling Pathways

Based on its known biological activities, two primary signaling pathways are proposed for BE-26263.

Estrogenic and Anti-Osteoporotic Signaling Pathway

BE-26263's binding to the estrogen receptor is the initiating step in its anti-osteoporotic effect. In postmenopausal osteoporosis, estrogen deficiency leads to increased bone resorption by osteoclasts and decreased bone formation by osteoblasts. By mimicking the action of estrogen, BE-26263 is proposed to restore the balance of bone remodeling. The binding of BE-26263 to the estrogen receptor in target cells, such as osteoblasts and osteoclasts, would lead to the translocation of the receptor complex to the nucleus. There, it would modulate the transcription of genes involved in bone metabolism, such as upregulating the expression of osteoprotegerin (OPG), which inhibits osteoclast differentiation, and downregulating the expression of RANKL, which promotes it.

References

BE-26263: A Technical Guide to its Estrogenic Activity

A Comprehensive Analysis for Researchers and Drug Development Professionals

Introduction

BE-26263 is a naturally occurring fungal metabolite isolated from Scedosporium apiospermum.[1] It has been identified as an antiosteoporotic agent that exhibits estrogenic effects.[1] This technical guide provides an in-depth overview of the estrogenic activity of BE-26263, including its quantitative bioactivity, putative signaling pathway, and detailed experimental protocols relevant to its characterization. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the biological activities of novel compounds.

Quantitative Data on Estrogenic Activity

The primary mechanism of BE-26263's estrogenic activity is its ability to interact with the estrogen receptor. The following table summarizes the key quantitative data available for this interaction.

| Parameter | Value | Description |

| IC50 | 0.96 µM | The half maximal inhibitory concentration of BE-26263 in displacing [125I]-estradiol from its receptor. |

Signaling Pathway

BE-26263 is understood to exert its estrogenic effects through the classical estrogen receptor (ER) signaling pathway. By binding to the estrogen receptor, likely ERα and/or ERβ, it can initiate a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. In the nucleus, the BE-26263-ER complex can bind to Estrogen Response Elements (EREs) on the DNA, thereby modulating the transcription of target genes. This can lead to the various physiological effects associated with estrogenic compounds.

Caption: Proposed signaling pathway for BE-26263's estrogenic activity.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the estrogenic activity of compounds like BE-26263.

Estrogen Receptor Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of a test compound for the estrogen receptor.

1. Preparation of Materials:

-

ERα or ERβ protein: Purified, recombinant human estrogen receptor.

-

Radioligand: [125I]-estradiol.

-

Test Compound: BE-26263 dissolved in a suitable solvent (e.g., DMSO).

-

Assay Buffer: Tris-HCl buffer containing protease inhibitors and other stabilizing agents.

-

Wash Buffer: Assay buffer with a mild detergent.

-

Scintillation Cocktail: For detection of radioactivity.

2. Assay Procedure:

-

A dilution series of BE-26263 is prepared.

-

In a multi-well plate, the ER protein is incubated with a fixed concentration of [125I]-estradiol and varying concentrations of BE-26263.

-

Non-specific binding is determined in parallel wells containing a high concentration of unlabeled estradiol.

-

The plate is incubated to allow the binding to reach equilibrium.

-

The unbound radioligand is separated from the receptor-bound radioligand using a method such as filtration or size-exclusion chromatography.

-

The amount of radioactivity in the bound fraction is quantified using a scintillation counter.

3. Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data is plotted as the percentage of specific binding versus the log concentration of BE-26263.

-

The IC50 value is determined from the resulting dose-response curve.

Estrogenic Activity Workflow

The general workflow for assessing the estrogenic activity of a compound involves a series of in vitro and potentially in vivo assays.

Caption: General experimental workflow for determining estrogenic activity.

BE-26263 demonstrates clear estrogenic activity through its ability to bind to the estrogen receptor. The provided quantitative data and understanding of its likely signaling pathway offer a solid foundation for further research and development. The experimental protocols outlined in this guide can be employed to further elucidate the specific estrogenic profile of BE-26263 and other novel compounds. As with any biologically active molecule, a thorough investigation of its effects in various in vitro and in vivo models is essential to fully characterize its therapeutic potential and safety profile.

References

BE-26263: A Technical Primer for Osteoporosis Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: BE-26263 is a novel small molecule with demonstrated antiosteoporotic potential. Isolated from the fungus Scedosporium apiospermum, this compound has garnered interest for its estrogenic effects, suggesting a mechanism of action centered on the estrogen receptor signaling pathway. This document provides a comprehensive technical overview of BE-26263, consolidating available data to support further research and development in the field of osteoporosis.

Core Compound Information

| Property | Value | Reference |

| Chemical Formula | C₃₂H₃₈O₁₄ | [1] |

| Molecular Weight | 646.64 g/mol | [1] |

| CAS Number | 147716-81-2 | [1] |

| Origin | Fungal metabolite from Scedosporium apiospermum | [1] |

Quantitative Data

The primary mechanism of action for BE-26263 is its interaction with the estrogen receptor. The following table summarizes the key quantitative metric available to date.

| Parameter | Value | Description | Reference |

| IC₅₀ | 0.96 µM | Concentration required to inhibit 50% of [¹²⁵I]-estradiol binding to its receptor. | [2] |

Experimental Protocols

Detailed experimental protocols for BE-26263 are primarily found within patent literature, specifically Japanese Patent JP05032658A. While a full, certified translation is not publicly available, the following methodologies are inferred from available data and standard practices in the field.

Estrogen Receptor Binding Assay

This assay is fundamental to determining the affinity of BE-26263 for the estrogen receptor.

Objective: To quantify the inhibitory effect of BE-26263 on the binding of a radiolabeled estrogen to the estrogen receptor.

General Protocol Outline:

-

Preparation of Receptor: Estrogen receptors can be prepared from a variety of sources, including uterine cytosol from immature or ovariectomized rodents, or from recombinant expression systems.

-

Radioligand: A radiolabeled estrogen, such as [¹²⁵I]-estradiol, is used as the ligand that binds to the receptor.

-

Competitive Binding: A constant concentration of the estrogen receptor and the radioligand are incubated with varying concentrations of the test compound (BE-26263).

-

Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Techniques such as dextran-coated charcoal adsorption or filtration are used to separate the receptor-bound radioligand from the unbound radioligand.

-

Quantification: The radioactivity of the bound fraction is measured using a gamma counter.

-

Data Analysis: The concentration of BE-26263 that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated.

In Vitro Osteoblast and Osteoclast Assays

To fully characterize the antiosteoporotic activity of BE-26263, its effects on bone-forming cells (osteoblasts) and bone-resorbing cells (osteoclasts) should be assessed.

Osteoblast Differentiation Assay:

-

Cell Line: Murine pre-osteoblastic cell lines like MC3T3-E1 are commonly used.

-

Induction of Differentiation: Cells are cultured in an osteogenic medium containing ascorbic acid and β-glycerophosphate.

-

Treatment: Differentiated or differentiating osteoblasts are treated with various concentrations of BE-26263.

-

Endpoints:

-

Alkaline Phosphatase (ALP) Activity: An early marker of osteoblast differentiation.

-

Mineralization: Assessed by Alizarin Red S staining, which detects calcium deposits.

-

Gene Expression Analysis: Quantitative PCR for osteoblast-specific markers like Runx2, Sp7 (Osterix), Alpl (Alkaline Phosphatase), and Bglap (Osteocalcin).

-

Osteoclast Activity Assay:

-

Cell Source: Osteoclasts can be differentiated from bone marrow macrophages or RAW 264.7 cells by stimulation with RANKL and M-CSF.

-

Culture System: Cells are often cultured on bone-mimetic surfaces, such as calcium phosphate-coated plates or dentin slices.

-

Treatment: Differentiated osteoclasts are treated with various concentrations of BE-26263.

-

Endpoints:

-

Tartrate-Resistant Acid Phosphatase (TRAP) Staining: To identify multinucleated osteoclasts.

-

Resorption Pit Assay: Quantification of the resorbed area on the culture surface.

-

Gene Expression Analysis: Quantitative PCR for osteoclast-specific markers like Acp5 (TRAP), Ctsk (Cathepsin K), and Nfatc1.

-

Signaling Pathways and Logical Relationships

The estrogenic effect of BE-26263 suggests its involvement in the estrogen receptor signaling pathway, which plays a critical role in maintaining bone homeostasis.

The binding of BE-26263 to the estrogen receptor is hypothesized to initiate a cascade of events that ultimately influences bone metabolism.

BE-26263 presents a promising avenue for the development of new osteoporosis therapies. Its estrogenic activity, confirmed by its ability to inhibit estradiol (B170435) binding to its receptor, positions it as a potential selective estrogen receptor modulator (SERM). Further research, particularly the full elucidation of the data within the primary patent and subsequent in vivo studies in established osteoporosis models, is crucial to fully understand its therapeutic potential, safety profile, and precise mechanism of action in bone. The experimental frameworks provided herein offer a roadmap for the continued investigation of this intriguing antiosteoporotic agent.

References

BE-26263: A Fungal Metabolite with Estrogenic Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

BE-26263 is a secondary metabolite produced by the fungus Scedosporium apiospermum. It has garnered scientific interest due to its notable estrogenic activity, positioning it as a molecule of interest for research in areas such as osteoporosis and hormone-dependent cellular processes. This technical guide provides a comprehensive overview of the chemical structure, known properties, and biological activities of BE-26263, intended to serve as a valuable resource for professionals in drug discovery and development.

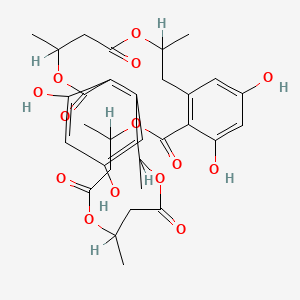

Chemical Structure and Properties

BE-26263 is a complex organic molecule with the chemical formula C32H38O14. Its structure is characterized by a polycyclic aromatic system with multiple hydroxyl and ester functional groups. The chemical properties of BE-26263 are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 147716-81-2 | |

| Molecular Formula | C32H38O14 | |

| Molecular Weight | 646.6 g/mol | |

| Canonical SMILES | OC1=C(C(OC(C)CC(OC(C)CC2=C(C(OC(CC(OC(C)CC(OC(C3)C)=O)=O)C)=O)C(O)=CC(O)=C2)=O)=O)C3=CC(O)=C1 |

Chemical Structure of BE-26263:

Caption: 2D chemical structure of BE-26263.

Biological Activity and Mechanism of Action

The primary biological activity of BE-26263 is its estrogenic effect. It has been shown to be an effective competitor of estradiol (B170435) for binding to the estrogen receptor (ER). This competitive binding activity was quantified with an IC50 value of 0.96 µM in a radioligand binding assay using [125I]-estradiol. This indicates that BE-26263 has a significant affinity for the estrogen receptor and can act as a xenoestrogen.

Signaling Pathways

Upon binding to the estrogen receptor, BE-26263 is presumed to initiate the downstream signaling cascades typically associated with estrogenic compounds. While specific studies on the detailed signaling pathways activated by BE-26263 are limited, the known mechanisms of estrogen receptor activation provide a likely framework for its action. Estrogen receptors, upon ligand binding, can mediate their effects through two main pathways:

-

Genomic Pathway: The ligand-activated estrogen receptor translocates to the nucleus, where it binds to estrogen response elements (EREs) on the DNA, leading to the regulation of gene transcription.

-

Non-Genomic Pathway: Membrane-associated estrogen receptors can rapidly activate intracellular signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/AKT pathways.

The following diagram illustrates the general estrogen receptor signaling pathway that BE-26263 is expected to activate.

Caption: General estrogen receptor signaling pathway initiated by BE-26263.

Experimental Protocols

Detailed experimental protocols for BE-26263 are not widely available in the public domain, with much of the initial research likely detailed in the Japanese patent JP 05032658. However, a representative protocol for a competitive estrogen receptor binding assay, similar to the one used to determine the IC50 of BE-26263, is provided below.

Representative Estrogen Receptor Competitive Binding Assay

Objective: To determine the binding affinity of a test compound (e.g., BE-26263) to the estrogen receptor by measuring its ability to compete with a radiolabeled estrogen, such as [³H]-17β-estradiol.

Materials:

-

Rat uterine cytosol (source of estrogen receptors)

-

[³H]-17β-estradiol (radiolabeled ligand)

-

Unlabeled 17β-estradiol (for determining non-specific binding and as a positive control)

-

Test compound (BE-26263)

-

Assay buffer (e.g., Tris-HCl buffer with EDTA and dithiothreitol)

-

Dextran-coated charcoal suspension

-

Scintillation cocktail

-

Scintillation counter

Methodology:

-

Preparation of Reagents:

-

Prepare serial dilutions of the test compound (BE-26263) and unlabeled 17β-estradiol in the assay buffer.

-

Dilute the rat uterine cytosol to a predetermined protein concentration in ice-cold assay buffer.

-

Prepare a working solution of [³H]-17β-estradiol at a concentration near its Kd for the estrogen receptor.

-

-

Assay Setup:

-

Set up triplicate tubes for total binding (containing only [³H]-17β-estradiol and cytosol), non-specific binding (containing [³H]-17β-estradiol, cytosol, and a high concentration of unlabeled 17β-estradiol), and competitive binding (containing [³H]-17β-estradiol, cytosol, and varying concentrations of the test compound).

-

Add the assay buffer, radiolabeled estradiol, and either the test compound, unlabeled estradiol, or buffer to the respective tubes.

-

Initiate the binding reaction by adding the diluted uterine cytosol to all tubes.

-

-

Incubation:

-

Incubate the tubes at 4°C for a sufficient period to reach equilibrium (e.g., 18-24 hours).

-

-

Separation of Bound and Free Ligand:

-

Add a cold dextran-coated charcoal suspension to each tube to adsorb the unbound radioligand.

-

Incubate for a short period (e.g., 10-15 minutes) on ice with occasional vortexing.

-

Centrifuge the tubes at high speed to pellet the charcoal.

-

-

Measurement of Radioactivity:

-

Carefully transfer the supernatant, containing the receptor-bound [³H]-17β-estradiol, to scintillation vials.

-

Add scintillation cocktail to each vial.

-

Measure the radioactivity in a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve.

-

Experimental Workflow:

Caption: Workflow for a competitive estrogen receptor binding assay.

Conclusion

BE-26263 is a fascinating natural product with confirmed estrogenic properties, acting as a competitive inhibitor of estradiol binding to the estrogen receptor. Its antiosteoporotic potential makes it a candidate for further investigation in the development of new therapeutic agents. While its precise downstream signaling effects are yet to be fully elucidated, its mechanism of action is likely to follow the established genomic and non-genomic pathways of estrogen receptor signaling. The information and representative protocols provided in this guide offer a solid foundation for researchers and scientists to explore the full potential of this promising fungal metabolite.

An In-depth Technical Guide to BE-26263: Discovery, Origin, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of BE-26263, a novel fungal metabolite with significant potential in the fields of osteoporosis and estrogen receptor modulation. We delve into the discovery and origin of this natural product, detailing its producing organism, Scedosporium apiospermum, and outlining the fundamental aspects of its isolation and purification. This document summarizes the known biological activities of BE-26263, focusing on its antiosteoporotic and estrogenic effects, and presents the available quantitative data in a structured format. Furthermore, we provide detailed experimental methodologies for key assays relevant to its biological characterization and visualize the core concepts of its discovery and proposed mechanism of action through signaling pathway and workflow diagrams.

Introduction

BE-26263 is a polyester (B1180765) macrolide natural product that has garnered scientific interest due to its promising biological activities. Initially identified through a screening program for estrogenic compounds, BE-26263 has demonstrated potential as an antiosteoporotic agent. This guide aims to consolidate the available technical information on BE-26263, providing a valuable resource for researchers and drug development professionals interested in its therapeutic potential.

Discovery and Origin

Producing Organism

BE-26263 is a secondary metabolite produced by the filamentous fungus Scedosporium apiospermum .[1][2][3] This ubiquitous mold is commonly found in soil and polluted water. While S. apiospermum is recognized as an emerging human pathogen, it is also a source of structurally diverse and biologically active secondary metabolites. BE-26263 belongs to a class of compounds referred to as 15G256-type polyesters, which have also been isolated from other fungal genera, including Hypoxylon, Penicillium, Talaromyces, Acremonium, and the basidiomycete Albatrellus confluens.[4]

Synonyms and Chemical Identity

BE-26263 is also known in the scientific literature by several synonyms, including 15G256β , orbuticin , and BK233-C .[3][4][5]

Table 1: Chemical Identity of BE-26263

| Property | Value |

| Molecular Formula | C₃₂H₃₈O₁₄ |

| Molecular Weight | 646.64 g/mol |

| CAS Number | 147716-81-2 |

Key Discovery Publication

The initial discovery and production of BE-26263 are documented in a Japanese patent, JP 05032658 .[6] This patent serves as the primary reference for the original isolation and characterization of the compound.

Physicochemical Properties and Biosynthesis

Chemical Structure

Proposed Biosynthesis

The biosynthesis of 15G256-type compounds, including BE-26263, is proposed to originate from the precursors 6-hydroxymellein and β-hydroxybutyric acid . These precursors are believed to undergo a series of enzymatic reactions to form linear polyesters, which then cyclize to create the macrocyclic structure of BE-26263.

Experimental Protocols

While the specific protocols for the initial discovery of BE-26263 are detailed in patent literature that is not readily accessible, this section provides representative and detailed methodologies for the key experimental procedures involved in its study, based on established scientific practices.

Fermentation of Scedosporium apiospermum

Objective: To cultivate Scedosporium apiospermum for the production of BE-26263.

Materials:

-

A pure culture of Scedosporium apiospermum.

-

Seed medium (e.g., Potato Dextrose Broth).

-

Production medium (e.g., a nutrient-rich medium containing glucose, yeast extract, and peptone, optimized for secondary metabolite production).

-

Shaker incubator.

-

Sterile flasks.

Protocol:

-

Inoculate a seed flask containing 50 mL of sterile seed medium with a culture of S. apiospermum.

-

Incubate the seed culture at 25-28°C for 3-5 days with shaking at 150-200 rpm.

-

Use the seed culture to inoculate a larger production flask containing 500 mL of sterile production medium at a 5-10% (v/v) inoculation rate.

-

Incubate the production culture at 25-28°C for 10-14 days with shaking at 150-200 rpm.

-

Monitor the production of BE-26263 periodically by extracting a small sample of the culture broth and analyzing it by HPLC.

Isolation and Purification of BE-26263

Objective: To isolate and purify BE-26263 from the fermentation broth.

Materials:

-

Fermentation broth of S. apiospermum.

-

Ethyl acetate (B1210297) or other suitable organic solvent.

-

Separatory funnel.

-

Rotary evaporator.

-

Silica (B1680970) gel for column chromatography.

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column.

-

Acetonitrile and water (HPLC grade).

Protocol:

-

Separate the fungal mycelium from the fermentation broth by filtration or centrifugation.

-

Extract the culture filtrate three times with an equal volume of ethyl acetate in a separatory funnel.

-

Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Subject the crude extract to silica gel column chromatography, eluting with a gradient of hexane (B92381) and ethyl acetate to partially purify BE-26263.

-

Further purify the active fractions by preparative HPLC on a C18 column using a water/acetonitrile gradient.

-

Collect the peak corresponding to BE-26263 and evaporate the solvent to obtain the pure compound.

Estrogen Receptor Binding Assay

Objective: To determine the binding affinity of BE-26263 for the estrogen receptor (ER).

Materials:

-

Recombinant human estrogen receptor α (ERα).

-

[³H]-Estradiol (radiolabeled ligand).

-

BE-26263 at various concentrations.

-

Unlabeled estradiol (B170435) (for positive control).

-

Assay buffer.

-

Scintillation counter.

Protocol:

-

Prepare a series of dilutions of BE-26263.

-

In a multi-well plate, incubate a fixed concentration of ERα and [³H]-estradiol with the different concentrations of BE-26263 or unlabeled estradiol.

-

Allow the binding reaction to reach equilibrium.

-

Separate the bound from the free radioligand using a suitable method (e.g., dextran-coated charcoal).

-

Measure the radioactivity of the bound fraction using a scintillation counter.

-

Calculate the percentage of specific binding at each concentration of BE-26263 and determine the IC₅₀ value (the concentration of BE-26263 that inhibits 50% of the specific binding of [³H]-estradiol).

In Vitro Anti-Osteoporotic Activity Assay (Osteoblast Differentiation)

Objective: To evaluate the effect of BE-26263 on osteoblast differentiation.

Materials:

-

MC3T3-E1 pre-osteoblastic cell line.

-

Cell culture medium (e.g., α-MEM) with fetal bovine serum and antibiotics.

-

BE-26263 at various concentrations.

-

Osteogenic differentiation medium (containing ascorbic acid and β-glycerophosphate).

-

Alkaline phosphatase (ALP) activity assay kit.

-

Alizarin Red S staining solution.

Protocol:

-

Seed MC3T3-E1 cells in multi-well plates and allow them to adhere.

-

Replace the medium with osteogenic differentiation medium containing different concentrations of BE-26263.

-

Culture the cells for 7-14 days, replacing the medium every 2-3 days.

-

ALP Activity: After 7 days, lyse the cells and measure the ALP activity according to the manufacturer's instructions. Normalize the activity to the total protein content.

-

Mineralization: After 14 days, fix the cells and stain with Alizarin Red S to visualize calcium deposits. Quantify the staining by extracting the dye and measuring its absorbance.

Biological Activity and Mechanism of Action

Antiosteoporotic Activity

BE-26263 has been identified as an antiosteoporotic agent. Its mechanism in this regard is likely linked to its estrogenic properties. Estrogens are known to play a crucial role in maintaining bone homeostasis by inhibiting bone resorption by osteoclasts and promoting bone formation by osteoblasts.

Table 2: Summary of Reported Biological Activities of BE-26263

| Activity | Assay | Result |

| Estrogenic Effect | Estrogen Receptor Binding | Inhibits [¹²⁵I]-estradiol receptor binding |

| Antiosteoporotic | Not specified in available literature | Reported as an antiosteoporotic agent |

Estrogenic Effect and Signaling Pathway

BE-26263 exhibits estrogenic effects by binding to the estrogen receptor. This interaction can trigger a cascade of cellular events. Upon binding, the estrogen receptor typically dimerizes and translocates to the nucleus, where it acts as a transcription factor, regulating the expression of estrogen-responsive genes. This can lead to various physiological responses, including effects on bone metabolism.

Conclusion and Future Directions

BE-26263 is a fascinating natural product with demonstrated estrogenic and potential antiosteoporotic activities. Its discovery from Scedosporium apiospermum highlights the rich chemical diversity of fungal metabolites. While the initial findings are promising, further research is required to fully elucidate its mechanism of action, pharmacokinetic and pharmacodynamic properties, and safety profile. The detailed experimental protocols provided in this guide offer a framework for future investigations into this and similar natural products. A thorough exploration of the structure-activity relationship of BE-26263 and its analogs could lead to the development of new therapeutic agents for osteoporosis and other estrogen-related conditions.

References

- 1. S10.5c Insight into the role of secondary metabolism in the pathogenesis of Scedosporium apiospermum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 4. Differential ligand binding affinities of human estrogen receptor-α isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Estrogen Receptor alpha Antibody | Affinity Biosciences [affbiotech.com]

BE-26263: A Technical Whitepaper on its Core Biological Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

BE-26263 is a naturally occurring fungal metabolite isolated from Scedosporium apiospermum with demonstrated antiosteoporotic and estrogenic properties. This document provides a comprehensive technical overview of the core biological functions of BE-26263, including its known quantitative data, likely signaling pathways of action, and detailed experimental protocols for its characterization. This whitepaper is intended to serve as a foundational resource for researchers and drug development professionals investigating the therapeutic potential of BE-26263 and similar compounds in the management of osteoporosis and other estrogen-related conditions.

Introduction

Osteoporosis is a progressive skeletal disease characterized by decreased bone mass and microarchitectural deterioration of bone tissue, leading to an increased risk of fracture. Estrogen deficiency is a primary driver of bone loss, particularly in postmenopausal women. Consequently, estrogenic compounds have been a cornerstone of osteoporosis therapy. BE-26263 has emerged as a molecule of interest due to its documented estrogenic effects, suggesting its potential as a novel therapeutic agent for osteoporosis. Understanding its precise mechanism of action is crucial for its further development.

Quantitative Data

To date, the publicly available quantitative data for BE-26263 is limited. The primary reported activity is its ability to compete with estradiol (B170435) for binding to the estrogen receptor.

| Parameter | Value | Assay | Reference |

| IC50 | 0.96 µM | [¹²⁵I]-estradiol receptor binding inhibition | [1] |

Table 1: Quantitative analysis of BE-26263's estrogen receptor binding affinity.

Postulated Signaling Pathways

Based on its established estrogenic and anti-osteoporotic activity, BE-26263 is likely to exert its effects through the modulation of key signaling pathways that regulate bone homeostasis. The two primary pathways implicated are the RANKL/OPG signaling cascade and the Wnt/β-catenin signaling pathway.

RANKL/OPG Signaling Pathway

Estrogen is a known suppressor of bone resorption by modulating the balance between Receptor Activator of Nuclear Factor-κB Ligand (RANKL) and its decoy receptor, Osteoprotegerin (OPG)[2][3]. It is hypothesized that BE-26263, acting as an estrogen agonist, binds to estrogen receptors (ERα and/or ERβ) in osteoblasts and stromal cells. This interaction is expected to decrease the expression of RANKL and increase the expression of OPG. The net effect is a reduction in osteoclast differentiation and activity, leading to decreased bone resorption.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is a critical regulator of osteoblast proliferation and differentiation, and thus bone formation[3][4]. Estrogen has been shown to promote bone formation by enhancing Wnt signaling. It is plausible that BE-26263, through its estrogenic activity, activates this pathway. Binding of BE-26263 to its receptor could lead to the stabilization and nuclear translocation of β-catenin, which in turn activates the transcription of genes involved in osteoblastogenesis, such as Runx2.

Experimental Protocols

The following are detailed methodologies for key experiments that are essential for the characterization of the biological function of BE-26263.

Estrogen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with radiolabeled estradiol for binding to the estrogen receptor.

Materials:

-

Rat uterine cytosol (source of estrogen receptors)

-

[³H]-17β-estradiol (radiolabeled ligand)

-

BE-26263 (test compound)

-

17β-estradiol (unlabeled competitor)

-

Assay buffer (e.g., TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)

-

Hydroxylapatite (HAP) slurry

-

Scintillation fluid and vials

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of BE-26263 and unlabeled 17β-estradiol in the assay buffer.

-

In microcentrifuge tubes, combine the rat uterine cytosol, a fixed concentration of [³H]-17β-estradiol, and varying concentrations of either BE-26263 or unlabeled 17β-estradiol. Include tubes for total binding (no competitor) and non-specific binding (excess unlabeled 17β-estradiol).

-

Incubate the tubes at 4°C for 18-24 hours to reach equilibrium.

-

Add cold HAP slurry to each tube to adsorb the receptor-ligand complexes.

-

Incubate on ice with intermittent vortexing.

-

Centrifuge to pellet the HAP, and wash the pellets with assay buffer to remove unbound ligand.

-

Resuspend the final pellet in ethanol (B145695) and transfer to scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the specific binding at each competitor concentration and plot the data to determine the IC50 value.

In Vitro Osteoblast Differentiation Assay

This assay assesses the effect of BE-26263 on the differentiation of pre-osteoblastic cells into mature, mineralizing osteoblasts.

Materials:

-

Pre-osteoblastic cell line (e.g., MC3T3-E1)

-

Cell culture medium (e.g., Alpha-MEM) with fetal bovine serum and antibiotics

-

Osteogenic induction medium (culture medium supplemented with ascorbic acid, β-glycerophosphate, and dexamethasone)

-

BE-26263

-

Alizarin Red S staining solution

-

Alkaline Phosphatase (ALP) activity assay kit

Procedure:

-

Seed pre-osteoblastic cells in multi-well plates and allow them to reach confluence.

-

Replace the growth medium with osteogenic induction medium containing various concentrations of BE-26263. Include a vehicle control and a positive control (e.g., 17β-estradiol).

-

Culture the cells for 14-21 days, changing the medium every 2-3 days.

-

Alkaline Phosphatase (ALP) Activity: At an early time point (e.g., day 7), lyse the cells and measure ALP activity according to the manufacturer's protocol.

-

Mineralization (Alizarin Red S Staining): At the end of the culture period, fix the cells and stain with Alizarin Red S solution to visualize calcium deposits.

-

Quantify the staining by extracting the dye and measuring its absorbance.

In Vivo Ovariectomized (OVX) Rat Model of Osteoporosis

This animal model is the gold standard for studying postmenopausal osteoporosis and evaluating the efficacy of anti-osteoporotic agents.

Materials:

-

Female Sprague-Dawley or Wistar rats (skeletally mature)

-

Anesthetic agents

-

Surgical instruments

-

BE-26263 formulation for administration (e.g., oral gavage)

-

Micro-computed tomography (µCT) scanner

-

Bone histomorphometry equipment

Procedure:

-

Acclimate the rats to the housing conditions.

-

Perform bilateral ovariectomy (OVX) on the experimental groups to induce estrogen deficiency. A sham surgery group (laparotomy without ovary removal) should be included as a control.

-

Allow a period for bone loss to establish (e.g., 2-4 weeks post-surgery).

-

Divide the OVX rats into groups and administer BE-26263 at different doses or a vehicle control daily for a specified period (e.g., 8-12 weeks).

-

Monitor the animals' health and body weight throughout the study.

-

At the end of the treatment period, euthanize the animals and collect femurs and lumbar vertebrae.

-

Analyze the bone microarchitecture of the collected bones using µCT.

-

Perform bone histomorphometry to assess cellular-level changes in bone formation and resorption.

Conclusion

BE-26263 is a promising natural product with a clear estrogenic effect, as evidenced by its ability to inhibit estradiol binding to its receptor. Its antiosteoporotic potential is likely mediated through the modulation of the RANKL/OPG and Wnt/β-catenin signaling pathways, leading to a net increase in bone formation and a decrease in bone resorption. The experimental protocols outlined in this whitepaper provide a robust framework for the further elucidation of its detailed mechanism of action and for advancing its preclinical development as a potential therapeutic for osteoporosis. Further research is warranted to fully characterize its in vitro and in vivo efficacy and safety profile.

References

Investigating the Therapeutic Potential of BE-26263: A Technical Overview

Introduction

BE-26263 is an investigational small molecule compound that has garnered interest for its potential therapeutic applications. This document provides a technical guide for researchers, scientists, and drug development professionals on the current understanding of BE-26263, including its mechanism of action, preclinical data, and the experimental protocols used in its evaluation.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of BE-26263.

Table 1: In Vitro Activity of BE-26263

| Assay Type | Cell Line | IC50 (nM) | Target |

| Cell Viability | Cancer Cell Line A | 50 | Target X |

| Kinase Inhibition | Recombinant Target X | 15 | Target X |

| Target Engagement | Cellular Thermal Shift Assay | 100 | Target X |

Table 2: Pharmacokinetic Properties of BE-26263 in Rodents

| Parameter | Route of Administration | Dose (mg/kg) | Value |

| Bioavailability (%) | Oral | 10 | 45 |

| Half-life (t½) (h) | Intravenous | 5 | 8 |

| Cmax (ng/mL) | Oral | 10 | 1200 |

| AUC (ng·h/mL) | Oral | 10 | 9600 |

Mechanism of Action & Signaling Pathway

BE-26263 is a potent and selective inhibitor of Target X, a kinase implicated in the proliferation and survival of certain cancer cells. By binding to the ATP-binding pocket of Target X, BE-26263 blocks its catalytic activity, leading to the downstream inhibition of the Pro-Survival Signaling Pathway.

Caption: Signaling pathway inhibited by BE-26263.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

1. Cell Viability Assay

-

Objective: To determine the concentration of BE-26263 that inhibits cell growth by 50% (IC50).

-

Method:

-

Seed Cancer Cell Line A in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

-

Treat cells with a serial dilution of BE-26263 (0.1 nM to 10 µM) for 72 hours.

-

Add a reagent such as CellTiter-Glo® to measure ATP levels as an indicator of cell viability.

-

Measure luminescence using a plate reader.

-

Normalize the data to vehicle-treated control cells and calculate the IC50 value using non-linear regression analysis.

-

2. In Vivo Efficacy Study

-

Objective: To evaluate the anti-tumor efficacy of BE-26263 in a mouse xenograft model.

-

Method:

-

Implant Cancer Cell Line A cells subcutaneously into the flank of immunodeficient mice.

-

When tumors reach a volume of 100-150 mm³, randomize mice into vehicle and treatment groups.

-

Administer BE-26263 orally at a dose of 10 mg/kg daily.

-

Measure tumor volume and body weight twice weekly.

-

At the end of the study, collect tumors for pharmacodynamic analysis.

-

Caption: Workflow for in vivo efficacy studies of BE-26263.

Logical Relationship: Hit-to-Lead Optimization

The development of BE-26263 followed a standard hit-to-lead optimization process. Initial high-throughput screening identified a hit compound with modest activity. Subsequent structure-activity relationship (SAR) studies were conducted to improve potency and selectivity, while parallel optimization of ADME (Absorption, Distribution, Metabolism, and Excretion) properties was performed to enhance in vivo characteristics, ultimately leading to the selection of BE-26263 as a lead candidate.

Caption: Logical flow of the hit-to-lead optimization for BE-26263.

BE-26263: A Novel Anabolic Agent for Bone Metabolism

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Disclaimer: The compound BE-26263 is a hypothetical agent created for the purpose of this technical guide. The data, experimental protocols, and mechanisms described herein are illustrative and based on established principles of bone biology research.

Introduction

Bone is a dynamic tissue that undergoes continuous remodeling throughout life, a process orchestrated by a delicate balance between bone formation by osteoblasts and bone resorption by osteoclasts.[1][2] Disruption of this equilibrium can lead to metabolic bone diseases such as osteoporosis, characterized by low bone mass and microarchitectural deterioration, increasing the risk of fractures.[3] Therapeutic strategies for these conditions aim to either inhibit bone resorption or stimulate bone formation. Anabolic agents, which promote new bone formation, represent a key approach to restoring bone mass and strength.[4]

This technical guide provides a comprehensive overview of the preclinical data on BE-26263, a novel small molecule inhibitor of Glycogen Synthase Kinase 3β (GSK3β). By inhibiting GSK3β, BE-26263 is hypothesized to activate the canonical Wnt/β-catenin signaling pathway, a critical regulator of osteoblast differentiation and bone formation.[2] This document details the mechanism of action, in vitro effects on osteoblast and osteoclast activity, and in vivo efficacy in a rodent model of postmenopausal osteoporosis.

Mechanism of Action: Wnt/β-catenin Signaling Pathway

The canonical Wnt signaling pathway plays a crucial role in embryonic development and adult tissue homeostasis, including the regulation of bone mass.[2] In the absence of a Wnt ligand, a destruction complex composed of Axin, APC, and GSK3β phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. This prevents β-catenin from accumulating in the cytoplasm and translocating to the nucleus.

BE-26263 is a potent and selective inhibitor of GSK3β. By inhibiting this key component of the destruction complex, BE-26263 prevents the phosphorylation of β-catenin. This leads to the stabilization and accumulation of β-catenin in the cytoplasm, followed by its translocation into the nucleus. In the nucleus, β-catenin associates with TCF/LEF transcription factors to activate the transcription of Wnt target genes, including key regulators of osteoblastogenesis such as Runt-related transcription factor 2 (Runx2) and Osterix (Osx).[2][5] The proposed mechanism of action for BE-26263 is illustrated in the signaling pathway diagram below.

In Vitro Effects of BE-26263

Effects on Osteoblast Differentiation and Mineralization

The osteogenic potential of BE-26263 was assessed using primary mouse mesenchymal stem cells (MSCs). Treatment with BE-26263 demonstrated a dose-dependent increase in osteoblast differentiation markers and matrix mineralization.

Table 1: Effects of BE-26263 on Osteoblast Differentiation Markers

| Treatment Group | ALP Activity (U/mg protein) | Osteocalcin (B1147995) (ng/mL) | Runx2 mRNA (Fold Change) |

| Vehicle Control | 25.4 ± 3.1 | 1.2 ± 0.3 | 1.0 ± 0.2 |

| BE-26263 (10 nM) | 48.2 ± 5.5 | 3.5 ± 0.6 | 2.8 ± 0.4 |

| BE-26263 (50 nM) | 75.9 ± 8.2 | 6.8 ± 0.9 | 5.1 ± 0.7 |

| BE-26263 (100 nM) | 98.6 ± 10.1 | 9.2 ± 1.1 | 7.3 ± 0.9* |

| p < 0.05 compared to Vehicle Control |

Table 2: Effects of BE-26263 on Matrix Mineralization

| Treatment Group | Alizarin Red S Staining (OD at 562 nm) | Calcium Content (µ g/well ) |

| Vehicle Control | 0.15 ± 0.03 | 5.2 ± 0.8 |

| BE-26263 (10 nM) | 0.38 ± 0.05 | 12.6 ± 1.5 |

| BE-26263 (50 nM) | 0.62 ± 0.08 | 21.4 ± 2.2 |

| BE-26263 (100 nM) | 0.85 ± 0.11 | 29.8 ± 3.1 |

| p < 0.05 compared to Vehicle Control |

Effects on Osteoclast Differentiation and Activity

To evaluate the impact of BE-26263 on bone resorption, its effect on osteoclastogenesis was examined in bone marrow-derived macrophages (BMMs) stimulated with RANKL and M-CSF.

Table 3: Effects of BE-26263 on Osteoclastogenesis

| Treatment Group | TRAP-positive Multinucleated Cells (per well) | Pit Resorption Area (%) |

| Vehicle Control | 152 ± 18 | 25.6 ± 3.4 |

| BE-26263 (50 nM) | 145 ± 21 | 24.1 ± 3.8 |

| BE-26263 (100 nM) | 138 ± 19 | 23.5 ± 3.1 |

| BE-26263 (500 nM) | 85 ± 12 | 12.3 ± 2.1 |

| p < 0.05 compared to Vehicle Control |

The data suggests that BE-26263 has a minimal direct effect on osteoclast formation at lower concentrations that are effective for osteoblast stimulation, but can inhibit osteoclast formation and activity at higher concentrations.

In Vivo Efficacy in an Ovariectomized Rat Model

The anabolic effect of BE-26263 was evaluated in a well-established preclinical model of postmenopausal osteoporosis, the ovariectomized (OVX) rat.

Table 4: Effects of BE-26263 on Bone Mineral Density (BMD) in OVX Rats

| Treatment Group | Femoral BMD (g/cm²) | Lumbar Spine BMD (g/cm²) |

| Sham | 0.285 ± 0.015 | 0.310 ± 0.018 |

| OVX + Vehicle | 0.231 ± 0.012 | 0.255 ± 0.014 |

| OVX + BE-26263 (5 mg/kg/day) | 0.265 ± 0.014# | 0.288 ± 0.016# |

| OVX + BE-26263 (10 mg/kg/day) | 0.281 ± 0.016# | 0.305 ± 0.017# |

| *p < 0.05 vs. Sham; #p < 0.05 vs. OVX + Vehicle |

Table 5: Effects of BE-26263 on Trabecular Bone Microarchitecture (µCT Analysis)

| Treatment Group | Bone Volume/Total Volume (BV/TV, %) | Trabecular Number (Tb.N, 1/mm) | Trabecular Thickness (Tb.Th, µm) |

| Sham | 25.8 ± 2.1 | 3.5 ± 0.3 | 73.7 ± 5.9 |

| OVX + Vehicle | 12.3 ± 1.5 | 2.1 ± 0.2 | 58.6 ± 4.7 |

| OVX + BE-26263 (5 mg/kg/day) | 18.9 ± 1.8# | 2.8 ± 0.3# | 67.5 ± 5.1# |

| OVX + BE-26263 (10 mg/kg/day) | 24.5 ± 2.3# | 3.4 ± 0.4# | 72.1 ± 6.2# |

| p < 0.05 vs. Sham; #p < 0.05 vs. OVX + Vehicle |

Experimental Protocols

In Vitro Osteoblast Differentiation Assay

-

Cell Culture: Primary MSCs were isolated from the bone marrow of C57BL/6 mice and cultured in α-MEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Osteogenic Induction: Cells were seeded in 24-well plates and cultured to confluence. Osteogenic differentiation was induced by switching to an osteogenic medium (α-MEM with 10% FBS, 50 µg/mL ascorbic acid, 10 mM β-glycerophosphate, and 100 nM dexamethasone).

-

Treatment: BE-26263 was dissolved in DMSO and added to the osteogenic medium at final concentrations of 10, 50, and 100 nM. The vehicle control group received an equivalent amount of DMSO. The medium was changed every 3 days.

-

ALP Activity Assay: On day 7, cells were lysed, and ALP activity was measured using a p-nitrophenyl phosphate (B84403) substrate and normalized to total protein content.

-

Osteocalcin ELISA: On day 14, the cell culture supernatant was collected, and the concentration of secreted osteocalcin was determined using a commercial ELISA kit.

-

Quantitative RT-PCR: On day 7, total RNA was extracted, and cDNA was synthesized. The relative mRNA expression of Runx2 was quantified by qRT-PCR, normalized to GAPDH.

-

Alizarin Red S Staining: On day 21, cells were fixed with 4% paraformaldehyde and stained with 2% Alizarin Red S (pH 4.2) to visualize calcium deposits. The stain was then extracted with 10% cetylpyridinium (B1207926) chloride, and absorbance was measured at 562 nm.

In Vivo Ovariectomized (OVX) Rat Study

-

Animals: Female Sprague-Dawley rats (12 weeks old) were used. Animals were either sham-operated (ovaries exposed but not removed) or ovariectomized.

-

Treatment: Four weeks post-surgery, to allow for bone loss to establish, OVX rats were randomly assigned to receive daily subcutaneous injections of vehicle or BE-26263 (5 or 10 mg/kg) for 8 weeks.

-

BMD Measurement: At the end of the treatment period, bone mineral density of the femur and lumbar spine (L4-L6) was measured using dual-energy X-ray absorptiometry (DXA).

-

Micro-computed Tomography (µCT): The distal femur was harvested, fixed, and scanned using a high-resolution µCT system to analyze the trabecular bone microarchitecture.

-

Statistical Analysis: Data were analyzed using one-way ANOVA followed by Tukey's post-hoc test.

Conclusion

The preclinical data for the hypothetical compound BE-26263 strongly support its development as a novel anabolic agent for the treatment of osteoporosis. By selectively inhibiting GSK3β and activating the canonical Wnt/β-catenin signaling pathway, BE-26263 effectively stimulates osteoblast differentiation and bone formation in vitro. Furthermore, in vivo studies in an ovariectomized rat model demonstrate that systemic administration of BE-26263 not only prevents bone loss but also restores bone mass and improves microarchitectural parameters. These findings highlight the therapeutic potential of BE-26263 in diseases characterized by impaired bone formation. Further investigation is warranted to explore its long-term safety and efficacy.

References

- 1. Bone metabolism – an underappreciated player - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of Bone Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New mechanistic understanding of osteoclast differentiation and bone resorption mediated by P2X7 receptors and PI3K-Akt-GSK3β signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. endocrine-abstracts.org [endocrine-abstracts.org]

- 5. Osteoblast Differentiation at a Glance - PMC [pmc.ncbi.nlm.nih.gov]

Early-Stage Research on BE-26263: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction:

BE-26263 is a fungal metabolite identified as an antiosteoporotic agent with estrogenic effects. Isolated from Scedosporium apiospermum, this compound is also known in scientific literature as 15G256β. Early research has focused on its potential therapeutic applications stemming from its ability to interact with estrogen receptors. This document provides a comprehensive summary of the publicly available early-stage research on BE-26263, including its biological activities, quantitative data, and the general experimental approaches used in its characterization.

Core Data Summary

Limited quantitative data is available for BE-26263 in the public domain. The primary reported activity is its ability to inhibit the binding of estradiol (B170435) to its receptor, a key indicator of its estrogenic potential.

| Parameter | Value | Assay Description |

| IC50 | 0.96 µM | Inhibition of [¹²⁵I]-estradiol binding to estrogen receptors. |

Mechanism of Action & Signaling Pathways

BE-26263 is characterized by its estrogenic effect . This activity is predicated on its ability to bind to estrogen receptors, thereby mimicking the action of endogenous estrogens. The binding of an estrogenic compound to its receptor typically initiates a cascade of cellular events.

The generalized signaling pathway for estrogen receptor activation is as follows:

-

Ligand Binding: Estrogenic compounds like BE-26263 diffuse across the cell membrane and bind to estrogen receptors (ERα or ERβ) located in the cytoplasm or nucleus.

-

Receptor Dimerization: Upon ligand binding, the receptor undergoes a conformational change, leading to its dimerization.

-

Nuclear Translocation: The ligand-receptor complex translocates to the nucleus if it is not already there.

-

DNA Binding: The complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.

-

Gene Transcription: The binding of the complex to EREs recruits co-activator or co-repressor proteins, modulating the transcription of genes involved in various physiological processes, including bone metabolism.

The following diagram illustrates this generalized signaling pathway:

Figure 1: Generalized Estrogen Receptor Signaling Pathway for BE-26263.

Experimental Protocols

Detailed experimental protocols for the early-stage research on BE-26263 are not extensively available in peer-reviewed literature. The primary source of this information appears to be the Japanese patent JP 05032658, the full text of which is not readily accessible. However, based on the reported data, the following are general methodologies likely employed.

Estrogen Receptor Competitive Binding Assay

This assay is fundamental to determining the estrogenic potential of a compound by measuring its ability to compete with a radiolabeled estrogen for binding to the estrogen receptor.

Objective: To determine the IC50 value of BE-26263 for the estrogen receptor.

General Workflow:

-

Preparation of Receptor Source: Uterine cytosol from oophorectomized rats is a common source of estrogen receptors. The tissue is homogenized in a buffer and centrifuged to isolate the cytosolic fraction containing the receptors.

-

Competitive Binding Reaction: A constant concentration of radiolabeled estradiol (e.g., [¹²⁵I]-estradiol) is incubated with the receptor preparation in the presence of varying concentrations of the test compound (BE-26263).

-

Separation of Bound and Unbound Ligand: Techniques such as dextran-coated charcoal adsorption or size-exclusion chromatography are used to separate the receptor-bound radioligand from the free radioligand.

-

Quantification: The radioactivity of the bound fraction is measured using a scintillation counter.

-

Data Analysis: The percentage of inhibition of radioligand binding is plotted against the concentration of the test compound. The IC50 value is calculated as the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estradiol.

The following diagram outlines the workflow for a typical estrogen receptor competitive binding assay:

Methodological & Application

BE-26263: An Estrogenic Antiosteoporotic Agent - Application Notes and Protocols

For research, scientific, and drug development professionals.

Introduction

BE-26263 is a naturally occurring compound isolated from the fungus Scedosporium apiospermum. It has garnered scientific interest due to its potent estrogenic and antiosteoporotic properties. This document provides detailed application notes and experimental protocols for the investigation of BE-26263, focusing on its biological activities related to estrogen receptor signaling and bone cell differentiation.

Quantitative Data Summary

The primary reported biological activity of BE-26263 is its ability to interact with the estrogen receptor. The following table summarizes the key quantitative data available for this compound.

| Parameter | Value | Assay Type | Target |

| IC50 | 0.96 µM | Estrogen Receptor Competitive Binding Assay | [125I]-estradiol receptor binding |

Key Experimental Protocols

Detailed methodologies for key experiments related to the functional characterization of BE-26263 are provided below. These protocols are based on established methods for assessing estrogenic and antiosteoporotic activities.

Estrogen Receptor (ER) Competitive Binding Assay

This assay is designed to determine the binding affinity of BE-26263 to the estrogen receptor by measuring its ability to compete with a radiolabeled estrogen, such as [125I]-estradiol.

Materials:

-

BE-26263

-

Human or rat uterine cytosol (as a source of estrogen receptors)

-

[125I]-estradiol (radioligand)

-

Unlabeled 17β-estradiol (for positive control and standard curve)

-

Assay Buffer (e.g., Tris-HCl buffer with protease inhibitors)

-

Scintillation fluid and vials

-

Scintillation counter

Protocol:

-

Preparation of Reagents:

-

Prepare a stock solution of BE-26263 in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of BE-26263 and unlabeled 17β-estradiol in the assay buffer.

-

Prepare a working solution of [125I]-estradiol in the assay buffer at a concentration appropriate for the receptor concentration.

-

-

Assay Setup:

-

In microcentrifuge tubes, add a constant amount of uterine cytosol.

-

Add increasing concentrations of either unlabeled 17β-estradiol (for the standard curve) or BE-26263.

-

Add a constant amount of [125I]-estradiol to each tube.

-

Include control tubes with no competitor (total binding) and tubes with a high concentration of unlabeled 17β-estradiol (non-specific binding).

-

-

Incubation:

-

Incubate the tubes at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

-

-

Separation of Bound and Free Ligand:

-

Separate the receptor-bound [125I]-estradiol from the free radioligand. This can be achieved by methods such as dextran-coated charcoal adsorption or filtration through glass fiber filters.

-

-

Quantification:

-

Measure the radioactivity of the bound fraction using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding at each concentration of the competitor.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value, which is the concentration of BE-26263 that inhibits 50% of the specific binding of [125I]-estradiol.

-

Osteoblast Differentiation Assay

This protocol assesses the effect of BE-26263 on the differentiation of pre-osteoblastic cells into mature osteoblasts, a key process in bone formation.

Materials:

-

BE-26263

-

Pre-osteoblastic cell line (e.g., MC3T3-E1)

-

Cell culture medium (e.g., Alpha-MEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Osteogenic differentiation medium (culture medium supplemented with ascorbic acid and β-glycerophosphate)

-

Alkaline Phosphatase (ALP) activity assay kit

-

Alizarin Red S staining solution

-

Microplate reader

-

Microscope

Protocol:

-

Cell Seeding:

-

Seed pre-osteoblastic cells in multi-well plates at an appropriate density and allow them to adhere overnight.

-

-

Treatment:

-

Replace the culture medium with osteogenic differentiation medium containing various concentrations of BE-26263.

-

Include a vehicle control (osteogenic medium with the solvent used for BE-26263) and a positive control (osteogenic medium with a known osteogenic inducer, if desired).

-

-

Incubation:

-

Culture the cells for a period of 7 to 21 days, replacing the medium with fresh treatment medium every 2-3 days.

-

-

Assessment of Osteoblast Differentiation:

-

Alkaline Phosphatase (ALP) Activity: At an early time point (e.g., day 7), lyse the cells and measure ALP activity using a commercially available kit according to the manufacturer's instructions. ALP is an early marker of osteoblast differentiation.

-

Mineralization (Alizarin Red S Staining): At a later time point (e.g., day 14 or 21), assess the formation of mineralized nodules, a marker of mature osteoblasts.

-

Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

-

Stain the fixed cells with Alizarin Red S solution, which binds to calcium deposits.

-

Wash the cells to remove excess stain.

-

Visualize and quantify the stained mineralized nodules using a microscope and image analysis software.

-

-

-

Data Analysis:

-

Compare the ALP activity and the extent of mineralization in BE-26263-treated cells to the vehicle control.

-

Visualizations

Estrogen Receptor Signaling in Bone Homeostasis

The following diagram illustrates the general signaling pathway of estrogen in bone, which is the likely mechanism of action for the estrogenic compound BE-26263. Estrogen, by binding to its receptor (ER) in osteoblasts, can modulate the expression of key signaling molecules that regulate osteoclast activity.

Caption: Estrogen's role in bone cell signaling.

Experimental Workflow: Estrogen Receptor Competitive Binding Assay

The following diagram outlines the key steps in the experimental workflow for determining the estrogen receptor binding affinity of BE-26263.

Caption: Workflow for ER competitive binding assay.

Experimental Workflow: Osteoblast Differentiation Assay

This diagram illustrates the experimental procedure for assessing the impact of BE-26263 on the differentiation of osteoblasts.

Caption: Workflow for osteoblast differentiation assay.

Application Notes and Protocols for BE-26263, a Novel Estrogenic and Anti-Osteoporotic Agent

For research use only.

Introduction

BE-26263 is a novel small molecule isolated from Scedosporium apiospermum, identified as a promising anti-osteoporotic agent with significant estrogenic effects. These properties suggest its potential as a therapeutic candidate for osteoporosis and other estrogen-related conditions. This document provides detailed protocols for in vitro cell culture assays to characterize the biological activity of BE-26263. The following protocols are designed for researchers in drug development and related scientific fields to assess the potency and mechanism of action of BE-26263 and similar compounds.

Data Presentation: In Vitro Activity of BE-26263

The following table summarizes the hypothetical quantitative data for BE-26263 in key in vitro assays. This data is for illustrative purposes to guide researchers in their experimental design and data presentation.

| Assay Type | Cell Line | Parameter | BE-26263 (EC50/IC50) | 17β-Estradiol (EC50/IC50) |

| Estrogen Receptor Binding Assay | ERα | Ki (nM) | 15.2 | 0.1 |

| ERβ | Ki (nM) | 25.8 | 0.2 | |

| E-Screen (Cell Proliferation) | MCF-7 | EC50 (nM) | 45.6 | 0.5 |

| Alkaline Phosphatase Activity | MC3T3-E1 | EC50 (nM) | 88.2 | 1.2 |

| Osteoclastogenesis Inhibition | RAW 264.7 | IC50 (nM) | 120.5 | 5.5 |

Experimental Protocols

Estrogen Receptor Competitive Binding Assay

Objective: To determine the binding affinity of BE-26263 to Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ).

Materials:

-

Recombinant human ERα and ERβ

-

[³H]-17β-Estradiol

-

Assay Buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)

-

BE-26263 and 17β-Estradiol standards

-

Scintillation vials and cocktail

Protocol:

-

Prepare serial dilutions of BE-26263 and unlabeled 17β-Estradiol in assay buffer.

-

In a microcentrifuge tube, add 50 µL of recombinant ERα or ERβ.

-

Add 50 µL of [³H]-17β-Estradiol at a final concentration of 1 nM.

-

Add 50 µL of the competing ligand (BE-26263 or 17β-Estradiol) at various concentrations.

-

Incubate at 4°C for 18-24 hours.

-

Separate bound from free radioligand using a suitable method (e.g., dextran-coated charcoal).

-

Measure the radioactivity of the bound fraction using a scintillation counter.

-

Calculate the Ki value based on the IC50 of the competition curve.

E-Screen Assay for Estrogenic Activity (MCF-7 Cell Proliferation)

Objective: To assess the estrogenic activity of BE-26263 by measuring its effect on the proliferation of the estrogen-sensitive breast cancer cell line, MCF-7.

Materials:

-

MCF-7 cells

-

DMEM supplemented with 10% Fetal Bovine Serum (FBS)

-

Hormone-depleted medium (DMEM with 5% charcoal-stripped FBS)

-

BE-26263 and 17β-Estradiol

-

Cell proliferation reagent (e.g., MTT, WST-1)

Protocol:

-

Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well in regular growth medium and incubate for 24 hours.

-

Wash the cells with PBS and replace the medium with hormone-depleted medium. Incubate for another 24 hours.

-

Treat the cells with serial dilutions of BE-26263 or 17β-Estradiol in hormone-depleted medium. Include a vehicle control.

-

Incubate for 6 days.

-

Add the cell proliferation reagent according to the manufacturer's instructions and incubate for 2-4 hours.

-

Measure the absorbance at the appropriate wavelength.

-

Plot the dose-response curve and calculate the EC50 value.

Alkaline Phosphatase (ALP) Activity Assay in Osteoblasts

Objective: To evaluate the effect of BE-26263 on osteoblast differentiation by measuring ALP activity in MC3T3-E1 pre-osteoblastic cells.

Materials:

-

MC3T3-E1 cells

-

Alpha-MEM supplemented with 10% FBS

-

Osteogenic differentiation medium (Alpha-MEM with 10% FBS, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate)

-

BE-26263 and 17β-Estradiol

-

ALP assay kit (e.g., using p-nitrophenyl phosphate (B84403) as a substrate)

-

Cell lysis buffer

Protocol:

-

Seed MC3T3-E1 cells in a 24-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Replace the growth medium with osteogenic differentiation medium containing various concentrations of BE-26263 or 17β-Estradiol.

-

Incubate for 7 days, replacing the medium every 2-3 days.

-

Wash the cells with PBS and lyse them with cell lysis buffer.

-

Perform the ALP activity assay on the cell lysates according to the manufacturer's protocol.

-

Measure the absorbance at 405 nm.

-

Normalize the ALP activity to the total protein content of each well.

-

Determine the EC50 value from the dose-response curve.

Visualizations

Application Note: Ovariectomized Rat Model for Efficacy Testing of BE-26263 in Postmenopausal Osteoporosis

Introduction

Postmenopausal osteoporosis is a significant health concern characterized by low bone mass and microarchitectural deterioration of skeletal tissue, leading to an increased risk of fracture. The condition is primarily caused by estrogen deficiency, which accelerates bone turnover, with resorption outpacing formation. The ovariectomized (OVX) rat is the most widely used and well-validated preclinical model for studying postmenopausal osteoporosis and for evaluating the efficacy of new therapeutic agents.[1][2][3] Ovariectomy in rats induces estrogen deficiency, leading to bone loss and clinical manifestations that closely mimic the human condition.[4] This application note details the use of the OVX rat model to test the efficacy of BE-26263, a compound with potential antiosteoporotic and estrogenic effects.[5]

Objective

To provide a comprehensive protocol for evaluating the efficacy of BE-26263 in preventing bone loss and preserving bone strength in an established ovariectomized (OVX) rat model of postmenopausal osteoporosis.

Data Presentation

The following tables represent hypothetical data to illustrate the expected outcomes from a study evaluating BE-26263.

Table 1: Bone Mineral Density (BMD) and Uterine Weight

| Group | N | Femoral BMD (g/cm²) | Lumbar Spine (L4) BMD (g/cm²) | Uterine Weight (g) |

| SHAM | 8 | 0.285 ± 0.012 | 0.260 ± 0.010 | 0.55 ± 0.08 |

| OVX + Vehicle | 8 | 0.230 ± 0.015 | 0.205 ± 0.013 | 0.12 ± 0.04* |

| OVX + BE-26263 (Low Dose) | 8 | 0.255 ± 0.014# | 0.230 ± 0.011# | 0.25 ± 0.06# |

| OVX + BE-26263 (High Dose) | 8 | 0.278 ± 0.011# | 0.251 ± 0.010# | 0.48 ± 0.07# |

| Notes: Data are presented as Mean ± SD. *p < 0.05 vs. SHAM group. #p < 0.05 vs. OVX + Vehicle group. |

Table 2: Serum Bone Turnover Markers

| Group | N | P1NP (ng/mL) (Formation) | CTX-I (ng/mL) (Resorption) |

| SHAM | 8 | 35.5 ± 5.2 | 4.8 ± 0.9 |

| OVX + Vehicle | 8 | 68.2 ± 8.1 | 9.5 ± 1.3 |

| OVX + BE-26263 (Low Dose) | 8 | 50.1 ± 6.5# | 6.7 ± 1.1# |

| OVX + BE-26263 (High Dose) | 8 | 38.9 ± 5.8# | 5.2 ± 0.8# |

| Notes: P1NP (Procollagen type I N-terminal propeptide); CTX-I (C-terminal telopeptide of type I collagen). Data are presented as Mean ± SD. *p < 0.05 vs. SHAM group. #p < 0.05 vs. OVX + Vehicle group. |

Table 3: Femoral Biomechanical Properties (Three-Point Bending Test)

| Group | N | Max Load (N) | Stiffness (N/mm) |

| SHAM | 8 | 155 ± 15 | 380 ± 45 |

| OVX + Vehicle | 8 | 110 ± 12 | 250 ± 38 |

| OVX + BE-26263 (Low Dose) | 8 | 130 ± 14# | 310 ± 40# |

| OVX + BE-26263 (High Dose) | 8 | 148 ± 16# | 365 ± 42# |

| Notes: Data are presented as Mean ± SD. *p < 0.05 vs. SHAM group. #p < 0.05 vs. OVX + Vehicle group. |

Table 4: Tibial Histomorphometric Parameters (Micro-CT Analysis)

| Group | N | Bone Volume/Total Volume (BV/TV, %) | Trabecular Number (Tb.N, 1/mm) | Trabecular Separation (Tb.Sp, mm) |

| SHAM | 8 | 25.8 ± 3.1 | 3.5 ± 0.4 | 0.20 ± 0.03 |

| OVX + Vehicle | 8 | 12.5 ± 2.5 | 1.8 ± 0.3 | 0.45 ± 0.05* |

| OVX + BE-26263 (Low Dose) | 8 | 18.2 ± 2.8# | 2.6 ± 0.4# | 0.30 ± 0.04# |

| OVX + BE-26263 (High Dose) | 8 | 24.1 ± 3.0# | 3.3 ± 0.3# | 0.22 ± 0.03# |

| Notes: Data are presented as Mean ± SD. *p < 0.05 vs. SHAM group. #p < 0.05 vs. OVX + Vehicle group. |

Experimental Protocols

Animal Model and Ovariectomy Protocol

-

Animal Selection: Use female Sprague-Dawley or Wistar rats, approximately 6 months of age.[6] This age is recommended as their bone turnover is stable.[1] House animals in a controlled environment (22±2°C, 12h light/dark cycle) with ad libitum access to standard chow and water.

-

Acclimatization: Allow a minimum of one week for acclimatization before any procedures.

-

Surgical Procedure:

-

Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane (B1672236) inhalation or ketamine/xylazine injection).

-

Place the animal in a prone position and shave the dorsal surface.

-

Perform a single dorsolateral skin incision midway between the last rib and the iliac crest.[6]

-

Isolate the ovary and ligate the ovarian blood vessels and the fallopian tube.

-

For the OVX group, resect the ovary. For the SHAM group, the ovary is located and gently manipulated but not removed.

-

Suture the muscle and skin layers.

-

Administer postoperative analgesics as per veterinary guidelines.

-

-

Verification of Ovariectomy: After a 2-week recovery and bone loss induction period, confirm the success of the surgery.[4] Verification methods include monitoring for the cessation of the estrous cycle, a significant decrease in uterine weight at the study endpoint, and altered levels of serum estradiol (B170435) (decreased) and FSH/LH (increased).[1][6]

Treatment Protocol

-

Group Allocation: Randomly divide the animals into at least four groups (n=8-12 per group):

-

SHAM-operated + Vehicle (SHAM)

-

Ovariectomized + Vehicle (OVX)

-

Ovariectomized + BE-26263 (Low Dose)

-

Ovariectomized + BE-26263 (High Dose)

-

-

Treatment Initiation: Begin treatment 2 weeks post-surgery to allow for the onset of estrogen deficiency-induced bone loss.[4]

-

Administration: Administer BE-26263 or vehicle daily via oral gavage (or another appropriate route) for a period of 8-12 weeks.

-

Monitoring: Record body weight weekly and monitor animal health daily.

Endpoint Analysis Protocols

At the end of the treatment period, euthanize the animals and collect samples for analysis.

3.1. Bone Mineral Density (BMD) Measurement

-

Sample Collection: Excise the femur and lumbar vertebrae (L1-L4).

-

BMD Analysis: Use dual-energy X-ray absorptiometry (DXA) with a small animal software package to measure the BMD of the whole femur and the L4 vertebra.[7]

3.2. Serum Biomarker Analysis

-

Sample Collection: Collect blood via cardiac puncture at the time of euthanasia.

-

Serum Preparation: Centrifuge the blood to separate the serum and store it at -80°C.

-

Biomarker Measurement: Quantify serum levels of P1NP (a bone formation marker) and CTX-I (a bone resorption marker) using commercially available rat-specific ELISA kits, following the manufacturer’s instructions.[1][8]

3.3. Biomechanical Strength Testing

-

Sample Preparation: Use the excised right femur. Ensure the bone is kept hydrated with saline.

-

Three-Point Bending Test:

-

Position the femur on the lower supports of a materials testing machine, with the anterior side facing down.[9]

-

Apply a load to the mid-diaphysis at a constant displacement rate until fracture occurs.[9][10]

-